Chain-Length-Dependent Antiviral Activity: Only the C₃ Spacer Yields Active Acyclonucleotide Analogues
In a systematic evaluation of 1,2,3-triazoloacyclonucleotides derived from diethyl azidomethyl‑ (C₁), 2‑azidoethyl‑ (C₂), 3‑azidopropyl‑ (C₃), and 4‑azidobutyl‑ (C₄) phosphonates, only the C₃‑derived compound 22e exhibited antiviral activity. Compound 22e, built from diethyl 3‑azidopropylphosphonate and N₃‑benzoyl‑N₁‑propargylquinazoline‑2,4‑dione, showed EC₅₀ = 17 µM against HSV‑1 and HSV‑2 in HEL cell cultures and EC₅₀ = 24 µM against feline herpes virus in CRFK cell cultures . By contrast, the analogous triazoles constructed from the C₁, C₂, and C₄ azidoalkylphosphonates showed no antiviral activity when screened across a broad panel of DNA and RNA viruses . The authors note that the C₃ linker conformer distribution, distinct from the fully extended tetramethylene chain of the C₄ analog as confirmed by ¹H NMR coupling constants, is a plausible contributor to the differential activity .
| Evidence Dimension | Antiviral activity (EC₅₀ against HSV-1/HSV-2 in HEL cell cultures) |
|---|---|
| Target Compound Data | EC₅₀ = 17 µM (compound 22e, derived from diethyl 3‑azidopropylphosphonate) |
| Comparator Or Baseline | C₁-derived triazole (20e): EC₅₀ > highest tested concentration, no activity; C₂-derived (21e): no activity; C₄-derived (23e): no activity |
| Quantified Difference | Target EC₅₀ = 17 µM vs. comparators completely inactive (EC₅₀ >> 100 µM) |
| Conditions | HEL cell cultures; HSV-1 (KOS strain) and HSV-2 (G strain); CPE reduction assay; tested up to 100 µM |
Why This Matters
For medicinal chemistry programs targeting acyclic nucleoside phosphonate antivirals, the C₃ spacer is the only linker phenotype that has yielded a validated hit; substituting a shorter or longer azidoalkylphosphonate will, based on currently available data, eliminate antiviral activity.
- [1] Głowacka, I. E.; Balzarini, J.; Wróblewski, A. E. The synthesis, antiviral, cytostatic and cytotoxic evaluation of a new series of acyclonucleotide analogues with a 1,2,3-triazole linker. Eur. J. Med. Chem. 2013, 70, 703–722. DOI: 10.1016/j.ejmech.2013.10.057. View Source
- [2] Głowacka, I. E.; Balzarini, J.; Wróblewski, A. E. Design, Synthesis, Antiviral, and Cytotoxic Evaluation of Novel Phosphonylated 1,2,3-Triazoles as Acyclic Nucleotide Analogues. Nucleosides Nucleotides Nucleic Acids 2012, 31 (4), 293–318. DOI: 10.1080/15257770.2012.662612. View Source
